molecular formula C16H15Cl2NO3S B2506634 2-(4-Chlorophenyl)-N-(2-((4-chlorophenyl)sulfonyl)ethyl)acetamide CAS No. 477886-13-8

2-(4-Chlorophenyl)-N-(2-((4-chlorophenyl)sulfonyl)ethyl)acetamide

Cat. No. B2506634
CAS RN: 477886-13-8
M. Wt: 372.26
InChI Key: JGQDPGJLAKHIJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "2-(4-Chlorophenyl)-N-(2-((4-chlorophenyl)sulfonyl)ethyl)acetamide" is a chemically synthesized molecule that is not directly described in the provided papers. However, the papers do discuss various acetamide derivatives with chlorophenyl groups, which are structurally related to the compound . These derivatives have been synthesized and evaluated for their biological activities, such as antibacterial, antiviral, and analgesic properties, as well as their potential as COX-2 inhibitors and anticancer agents .

Synthesis Analysis

The synthesis of related chlorophenyl acetamide derivatives typically involves multiple steps, starting from precursors like chlorophenoxyacetic acid or chlorophenol. For instance, the synthesis of N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides involves esterification, treatment with hydrazine hydrate, ring closure, and substitution reactions . Another example is the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, which was prepared by reacting ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene . These methods highlight the complexity and multi-step nature of synthesizing such compounds.

Molecular Structure Analysis

The molecular structures of chlorophenyl acetamides are characterized by the presence of chlorophenyl rings, which can influence the overall geometry of the molecules. For example, in 2-(4-Chlorophenyl)-N-(3,4-difluorophenyl)acetamide, the dihedral angle between the chlorophenyl and difluorophenyl rings is significant, affecting the molecule's conformation . X-ray crystallography and spectroscopic techniques such as NMR and IR are commonly used to determine the structures and confirm the synthesis of these compounds .

Chemical Reactions Analysis

The chemical reactivity of chlorophenyl acetamides can be influenced by the substituents on the phenyl rings and the acetamide moiety. For instance, the presence of electron-withdrawing groups like chlorine can affect the reactivity of the compound towards nucleophilic substitution reactions. The papers provided do not detail specific reactions involving the compound , but they do discuss the synthesis and reactivity of structurally related compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorophenyl acetamides, such as solubility, melting points, and spectral properties, are determined by their molecular structure. For example, the presence of hydrogen bonds, as seen in 2-Chloro-N-(2,4-dimethylphenyl)acetamide, can influence the compound's solubility and crystal packing . Solvatochromic effects, which are changes in the UV-vis absorption spectrum depending on the solvent polarity, have also been observed in related compounds . These properties are essential for understanding the behavior of these molecules in different environments and their potential applications.

Scientific Research Applications

Antibacterial Activity

  • N-substituted acetamide derivatives, including molecules similar to 2-(4-Chlorophenyl)-N-(2-((4-chlorophenyl)sulfonyl)ethyl)acetamide, have been synthesized and evaluated for their antibacterial potential. Studies reveal moderate inhibition activity against Gram-negative bacterial strains and certain Gram-positive strains, indicating potential application in addressing bacterial infections (Iqbal et al., 2017).
  • Derivatives of this compound have shown antibacterial activity against specific strains like Escherichia coli and Staphylococcus aureus, suggesting its use in targeted antibacterial therapies (Nafeesa et al., 2017).

Antiviral Potential

  • Certain derivatives of 2-(4-Chlorophenyl)-N-(2-((4-chlorophenyl)sulfonyl)ethyl)acetamide exhibit antiviral activity, particularly against tobacco mosaic virus, hinting at its potential application in antiviral treatments (Chen et al., 2010).

Enzyme Inhibition

  • These compounds have been investigated for their enzyme inhibition properties, particularly against enzymes like lipoxygenase, which could have implications in the treatment of conditions where enzyme regulation is necessary (Rasool et al., 2015).

Anticancer Activity

  • Derivatives of this compound have been evaluated for their anticancer properties, showing potential in the treatment of various cancer cell lines. This highlights its role in the development of new anticancer drugs (Rani et al., 2014).

Crystallography and Structural Analysis

  • The crystal structure and molecular interactions of derivatives of 2-(4-Chlorophenyl)-N-(2-((4-chlorophenyl)sulfonyl)ethyl)acetamide have been analyzed, providing insights into its chemical properties and potential applications in material science and pharmaceuticals (Saravanan et al., 2016).

In Silico Studies and QSAR Analysis

  • The compound and its derivatives have been subjected to quantitative structure-activity relationship (QSAR) studies and in silico analysis, aiding in understanding its pharmacokinetic properties and potential as a drug candidate (Desai et al., 2008).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. Without more information, it’s difficult to speculate on this .

Safety and Hazards

Without specific safety data for this compound, general safety precautions for handling organic compounds, especially those with potentially reactive functional groups, should be followed .

Future Directions

The future directions for research on this compound would depend on its potential applications. These could range from medicinal chemistry if it has biological activity, to materials science if it has unique physical properties .

properties

IUPAC Name

2-(4-chlorophenyl)-N-[2-(4-chlorophenyl)sulfonylethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2NO3S/c17-13-3-1-12(2-4-13)11-16(20)19-9-10-23(21,22)15-7-5-14(18)6-8-15/h1-8H,9-11H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGQDPGJLAKHIJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)NCCS(=O)(=O)C2=CC=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chlorophenyl)-N-(2-((4-chlorophenyl)sulfonyl)ethyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.